molecular formula C11H9FO B1311291 1-Fluoro-4-methoxynaphthalene CAS No. 10471-09-7

1-Fluoro-4-methoxynaphthalene

Cat. No.: B1311291
CAS No.: 10471-09-7
M. Wt: 176.19 g/mol
InChI Key: STHIPSLAOJKIPY-UHFFFAOYSA-N
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Description

1-Fluoro-4-methoxynaphthalene is an organic compound with the molecular formula C₁₁H₉FO It is a derivative of naphthalene, where a fluorine atom and a methoxy group are substituted at the 1 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-methoxynaphthalene can be synthesized through several methods. One common approach involves the fluorination of 1-methoxynaphthalene using N-fluorobis(benzenesulfon)imide (NFSI) in the presence of a catalyst such as zirconium (IV) chloride in dichloromethane at room temperature . Another method includes the reaction of 4-fluoro-naphthalen-1-ol with dimethyl sulfate and potassium carbonate in acetone at room temperature .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, ensuring proper control of reaction conditions and purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-methoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination of 1-methoxynaphthalene yields this compound .

Scientific Research Applications

1-Fluoro-4-methoxynaphthalene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Fluoro-4-methoxynaphthalene is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

    1-Fluoronaphthalene: Similar structure but lacks the methoxy group.

    4-Methoxynaphthalene: Similar structure but lacks the fluorine atom.

    2-Fluoro-1-methoxynaphthalene: A positional isomer with the fluorine and methoxy groups at different positions.

Uniqueness: 1-Fluoro-4-methoxynaphthalene is unique due to the specific positioning of the fluorine and methoxy groups, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

1-fluoro-4-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHIPSLAOJKIPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

21.7 g of 4-Fluoro-naphthalen-1-ol were dissolved in 250 ml acetone. 39.0 g of potassium carbonate and 14.6 ml dimethyl sulphate were added at room temperature. The reaction was placed under nitrogen and stirred for 72 h. The mixture was filtrated; the solid washed with acetone, and the filtrate was concentrated to a viscous oil, which was taken up in ethyl acetate. This was washed with water and with brine, dried over sodium sulphate, filtered through celite and concentrated. The resulting oil was distilled using a Kugelrohr-apparatus, yielding 11.4 g of 4-fluoro-1-methoxynaphthalene.
Quantity
21.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
14.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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